molecular formula C15H18N4O3 B1663179 8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro- CAS No. 74440-59-8

8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro-

Cat. No. B1663179
CAS RN: 74440-59-8
M. Wt: 302.33 g/mol
InChI Key: AUOKRHZCQHVDBC-UHFFFAOYSA-N
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Description

8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro- is a chemical compound that belongs to the family of quinoline derivatives. It has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Antifungal Activity

8-Quinolinol derivatives demonstrate significant antifungal activity. For instance, compounds like 5-, 7-, and 5,7-substituted 2-Methyl-8-Quinolinols have been tested against a variety of fungi, including Aspergillus niger and Trichophyton mentagrophytes, showing notable fungitoxic properties (Gershon, Parmegiani, & Godfrey, 1972).

Antibacterial Agents

Quinolinol derivatives have been synthesized and evaluated as potential antibacterial agents. Notably, 7-Piperazinylquinolones with methylene-bridged nitrofuran scaffolds have shown effectiveness against various bacteria like E. coli and Staphylococcus aureus (Emami et al., 2013).

Antimicrobial Activity of Metal Chelates

The metal chelates of 8-quinolinol derivatives exhibit antimicrobial activity. For example, the synthesis and characterization of metal chelates of 5-(4-Methyl piperazinyl methylene)-8-hydroxy quinoline demonstrated this property (Patel & Vohra, 2006).

Synthesis and Characterization

The synthesis and characterization of various substituted 8-quinolinols, including those with nitro groups, have been extensively researched. This includes studying their chemical properties and potential applications in various fields (Gershon & McNeil, 1972).

Transition Metal Complexes

Transition metal complexes involving 8-quinolinol derivatives have been synthesized and characterized, exploring their potential in various chemical and pharmaceutical applications. For instance, the study of technetium(V) 8-quinolinolates has contributed significantly to understanding these complexes' structure and properties (Wilcox, Heeg, & Deutsch, 1984).

properties

CAS RN

74440-59-8

Product Name

8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro-

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

7-[(4-methylpiperazin-1-yl)methyl]-5-nitroquinolin-8-ol

InChI

InChI=1S/C15H18N4O3/c1-17-5-7-18(8-6-17)10-11-9-13(19(21)22)12-3-2-4-16-14(12)15(11)20/h2-4,9,20H,5-8,10H2,1H3

InChI Key

AUOKRHZCQHVDBC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]

Other CAS RN

74440-59-8

synonyms

7-[(4-Methyl-1-piperazinyl)methyl]-5-nitro-8-quinolinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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